TMP269 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [] Histone deacetylases are a family of enzymes that remove acetyl groups from histone proteins, influencing gene expression. Class IIa HDACs, including HDAC4, 5, 7, and 9, are known to play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. []
TMP269 exhibits selectivity for class IIa HDACs over other classes, making it a valuable tool for investigating the specific functions of these enzymes in various biological contexts. [, , ]
Mechanism of Action
TMP269 primarily acts by binding to and inhibiting the activity of class IIa HDACs. [, ] This inhibition prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. [, , ] Increased histone acetylation promotes a more open chromatin structure, favoring gene transcription. [] The specific genes and downstream pathways affected by TMP269-mediated HDAC inhibition vary depending on the cell type and biological context.
FOXO3a Activation: TMP269 treatment has been shown to increase FOXO3a expression, a transcription factor involved in cell cycle regulation, apoptosis, and stress response. This upregulation appears to be mediated through transcriptional activation of FOXO3a, leading to cell cycle arrest in pancreatic cancer cells. [, ]
Autophagy Enhancement: Research indicates that TMP269 promotes cellular autophagy, a critical cellular degradation and recycling process. This is evidenced by increased expression of autophagy-related proteins like Atg7, beclin-1, and LC3II upon TMP269 administration. []
Regulation of Inflammatory Responses: Studies using TMP269 have demonstrated its role in modulating inflammatory responses, particularly in the context of spinal cord injury. Treatment with TMP269 was found to influence macrophage polarization towards the pro-inflammatory M1 phenotype, impacting inflammation resolution and functional recovery. []
Endothelial Barrier Function: TMP269 has been implicated in improving endothelial barrier function, particularly in acute lung injury models. Its protective effects are attributed to its ability to attenuate LPS-induced endothelial cell barrier compromise and improve vascular integrity. []
Applications
Diabetes: Research indicates that TMP269 can promote the differentiation of human umbilical cord mesenchymal stem cells into insulin-producing cells, highlighting its potential for cell-based therapies for diabetes. []
Spinal Cord Injury: While TMP269's effects on macrophage polarization may exacerbate tissue damage in spinal cord injury, understanding its role in this context provides insights into the complex inflammatory responses following injury. []
Future Directions
Further Investigation of TMP269's Target Specificity: While TMP269 is generally considered a selective class IIa HDAC inhibitor, some studies suggest potential off-target effects or context-dependent selectivity. [, ] Future research should focus on thoroughly characterizing its target profile in various cell types and disease models.
Combination Therapies with TMP269: Several studies demonstrate the synergistic effects of TMP269 when combined with other therapeutic agents. [, ] Future research should focus on identifying optimal drug combinations and exploring their efficacy in preclinical and clinical settings.
Related Compounds
Trichostatin A (TSA)
Compound Description: Trichostatin A is a broad-spectrum histone deacetylase inhibitor (HDACi) that targets both class I and II HDACs. [] It is a natural compound derived from Streptomyces hygroscopicus, exhibiting potent antifungal properties. TSA acts by binding to the catalytic site of HDACs, preventing the removal of acetyl groups from lysine residues on histones. This leads to an increase in histone acetylation, promoting a more relaxed chromatin structure and facilitating gene transcription.
Relevance: TSA is often used as a positive control in studies investigating the effects of HDAC inhibition. It helps researchers understand the broader biological context of HDAC inhibition compared to the more selective TMP269, which specifically targets class IIa HDACs. [, ] This comparison allows for a more nuanced understanding of the specific roles of class IIa HDACs in various biological processes.
Mocetinostat (MGCD0103)
Compound Description: Mocetinostat is an orally available HDACi with selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3. [] It induces cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Relevance: Mocetinostat serves as a valuable tool to differentiate the effects of class I and class IIa HDAC inhibition, alongside TMP269, in studies investigating the role of HDACs in beta-cell differentiation. []
MS-275 (Entinostat)
Compound Description: MS-275 is a potent and orally bioavailable HDACi that selectively inhibits class I HDACs, particularly HDAC1 and HDAC3. [] It is currently under investigation for its antitumor activity in various clinical trials.
Relevance: Similar to mocetinostat, MS-275 is used alongside TMP269 in studies to dissect the specific contributions of class I and class IIa HDACs in biological processes like beta-cell differentiation. []
Sodium Butyrate (NaB)
Compound Description: Sodium butyrate is a short-chain fatty acid produced by bacterial fermentation of dietary fiber in the gut. [] It is known to have multiple biological effects, including acting as an HDACi, particularly targeting class I HDACs.
Relevance: Sodium butyrate's role as a non-selective HDACi, affecting class I HDACs similar to TMP269's target (class IIa), makes it a useful compound for comparison. This comparison allows researchers to assess the broader impact of HDAC inhibition on gene expression and cellular functions, contrasting the more targeted effects of TMP269. []
PCI-34051
Compound Description: PCI-34051 is an HDAC inhibitor that displays a higher affinity for HDAC8 compared to other HDACs. [] This selective inhibition makes it a potential therapeutic target for various diseases.
Relevance: While both PCI-34051 and TMP269 exhibit selectivity within the broader HDAC family, they target different classes. TMP269 focuses on class IIa HDACs, while PCI-34051 demonstrates preference for HDAC8. [] Comparing their effects in the context of the research, specifically on AGT expression regulation, helps delineate the specific roles and downstream consequences of inhibiting these distinct HDAC classes.
Valproic acid
Compound Description: Valproic acid is a broad-spectrum HDACi used clinically as an anticonvulsant and mood stabilizer. [] It is known to inhibit both class I and II HDACs, leading to various cellular effects.
Relevance: Valproic acid's broad-spectrum HDAC inhibition, encompassing both class I and II HDACs, provides a contrasting context to TMP269's specific targeting of class IIa HDACs. [] This comparison allows researchers to assess the overall impact of global HDAC inhibition versus the more targeted approach of inhibiting class IIa HDACs, specifically in the context of interferon signaling and CD52 expression in systemic sclerosis.
Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat)
Compound Description: Vorinostat, also known as SAHA, is a pan-HDAC inhibitor, meaning it inhibits a wide range of HDAC enzymes across different classes. [] It is FDA-approved for the treatment of cutaneous T-cell lymphoma and is being investigated for its potential in other cancers.
Relevance: Vorinostat's broad HDAC inhibitory activity contrasts with TMP269's specific targeting of class IIa HDACs. [] This comparison helps researchers understand the overall impact of HDAC inhibition on cellular processes, including DNA damage response and cell survival, compared to the more targeted effects of TMP269 in the context of targeted alpha-particle therapy (TAT).
Panobinostat
Compound Description: Panobinostat is a pan-HDAC inhibitor that targets HDACs across different classes, similar to SAHA. [, ] It has demonstrated efficacy in preclinical models of various cancers and is currently approved for the treatment of multiple myeloma.
Relevance: Like SAHA, panobinostat's broad-spectrum activity provides a counterpoint to TMP269's class IIa HDAC selectivity. [, ] Comparing these compounds helps researchers discern the specific roles of different HDAC classes and their relative contributions to observed biological effects, particularly in cancer cell survival and tumor growth.
Tubastatin A
Compound Description: Tubastatin A is a selective HDAC6 inhibitor. [] HDAC6 belongs to the class IIb HDAC family and is primarily found in the cytoplasm, where it deacetylates tubulin and other non-histone proteins. This selectivity makes it a potential therapeutic agent for neurodegenerative diseases and cancer.
Relevance: Tubastatin A's specific inhibition of HDAC6, a class IIb HDAC, contrasts with TMP269's selectivity for class IIa HDACs. This distinction is crucial because HDAC6 primarily regulates the cytoskeleton by deacetylating tubulin. [] The differing mechanisms of action highlighted by these compounds in regulating endothelial barrier function provide valuable insights into the specific roles of distinct HDAC classes.
MC1568
Compound Description: MC1568 is a selective inhibitor of class IIa HDACs. [, ] It exhibits a similar selectivity profile to TMP269, inhibiting HDAC4, HDAC5, HDAC7, and HDAC9 with varying potencies.
Relevance: MC1568 serves as a valuable tool for validating the effects of TMP269 and confirming the involvement of class IIa HDACs in various biological processes. [, ] Their similar selectivity profiles provide further evidence that the observed effects are likely due to the inhibition of class IIa HDACs rather than off-target effects.
Rac26
Compound Description: Rac26 is a known HDAC inhibitor. []
Relevance: Rac26 is identified as a potent inhibitor of HDAC5, demonstrating a higher binding affinity compared to other tested inhibitors. This compound's selectivity and potency against HDAC5, a class IIa HDAC, make it relevant to TMP269, which also targets this class of HDACs. [] By comparing their binding affinities and potential interactions with HDAC5, researchers can gain insights into the structural features important for potent and selective inhibition of class IIa HDACs.
CHEMBL2114980 and CHEMBL217223
Compound Description: These compounds are identified as potential dual-acting inhibitors based on their relatively similar predicted inhibition constants (Ki) against both HDAC5 and HDAC9. []
Relevance: The dual-acting nature of these compounds against HDAC5 and HDAC9 distinguishes them from TMP269, which primarily focuses on HDAC9. These compounds highlight the possibility of developing inhibitors with broader selectivity profiles within the class IIa HDAC family, potentially offering therapeutic advantages in certain contexts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-pyrazolo[3,4-d]pyrimidinyl]phenyl]-3-methylurea is a member of ureas.
Vps34-IN1 is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34; IC50 = 25 nM in vitro). It does not significantly inhibit the activity of over 340 additional kinases, including class I and II PI3Ks. Vps34-IN1 dose-dependently inhibits generation of PtdIns-(3)-p, which is essential to the formation and trafficking of endsomes and autophagosomes, without affecting the ability of class I PI3K to regulate Akt. It induces a rapid and pronounced loss of phosphorylation on serum- and glucocorticoid-regulated kinase 3. VPS34-IN1 is a potent and selective Vps34 inhibitor with potential anticancer activity. VPS34-IN1 inhibits Vps34 with 25 nM IC50 in vitro, but does not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases tested that include all isoforms of class I as well as class II PI3Ks. Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdInsP-binding probe from endosome membranes, within 1 min, without affecting the ability of class I PI3K to regulate Akt. Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors could be used as a strategy to better analyse the roles and regulation of the elusive class II PI3K.
ZSTK-474 is a triamino-1,3,5-triazine that is 1,3,5-triazine in which two of the hydrogens have been replaced by morpholin-4-yl groups while the third hydrogen has been replaced by a 2-(difluoromethyl)benzimidazol-1-yl group. It is an inhibitor of phosphatidylinositol 3-kinase. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of morpholines, a member of benzimidazoles, a triamino-1,3,5-triazine and an organofluorine compound. ZSTK474 has been used in trials studying the treatment of Neoplasms. PI3K Inhibitor ZSTK474 is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.
CCT-018159 is a member of the class of pyrazoles that is 1H-pyrazole carrying 1,4-benzodioxane-6-yl and 5-ethyl-2,4-dihydroxyphenyl substituents at positions 4 and 5 respectively. It has a role as a Hsp90 inhibitor, an antineoplastic agent and an apoptosis inducer. It is a benzodioxine, a member of pyrazoles and a member of resorcinols.
E7820 has been investigated for the treatment of Colon Cancer and Rectal Cancer. Integrin alpha-2 Inhibitor E7820 is a small molecule and aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities. E7820 inhibits angiogenesis by suppressing integrin alpha 2, a cell adhesion molecule expressed on endothelial cells. Inhibition of integrin alpha 2 leads to an inhibition of cell-cell interactions, endothelial cell-matrix interactions, vascular endothelial cell proliferation and angiogenesis.
Cilengitide is a cyclic Arg-Gly-Asp peptide with potential antineoplastic activity. Cilengitide binds to and inhibits the activities of the alpha(v)beta(3) and alpha(v)beta(5) integrins, thereby inhibiting endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis.
MK-0429 is a potent and selective inhibitor of the αvβ3 integrin, which showed therapeutic effects on bone turnover disease in men with hormone-refractory prostate cancer (HRPC) and bone metastases. MK-0429 was safe and efficacious in significantly decreasing melanoma metastasis in the lungs. MK-0429 may be useful for the prevention of metastatic melanoma.